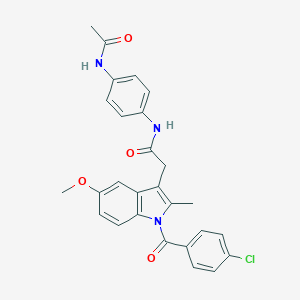

N-(4-Acétamidophényl)indométhacine Amide

Vue d'ensemble

Description

WAY-267777: , également connu sous le nom chimique de N-(4-acétamidophényl)-indométhacine amide , est une molécule fascinante qui combine les caractéristiques de l'indométhacine (un anti-inflammatoire non stéroïdien) et d'un groupe acétamidophényle. Explorons plus en détail ses caractéristiques.

Applications De Recherche Scientifique

WAY-267777 has diverse applications:

Anti-Inflammatory Properties: Like indomethacin, it exhibits anti-inflammatory effects.

Cancer Research: Investigated for potential anticancer properties due to its unique structure.

Neuroprotection: Some studies suggest neuroprotective effects.

Mécanisme D'action

Target of Action

N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is reported to be a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins and thromboxanes, which play a key role in inflammation and pain.

Mode of Action

N-4AIA interacts with COX-2 by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 μM, respectively . This means that N-4AIA can effectively reduce the production of prostanoids by blocking the action of COX-2.

Biochemical Pathways

By inhibiting COX-2, N-4AIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes. These substances are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-4AIA reduces the production of these substances, thereby alleviating symptoms associated with their overproduction.

Result of Action

The inhibition of COX-2 by N-4AIA leads to a decrease in the production of prostanoids. This results in a reduction of inflammation, pain, and fever symptoms . It’s important to note that N-4AIA is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 . This suggests that N-4AIA has a higher selectivity for COX-2, which may result in fewer side effects associated with COX-1 inhibition.

Analyse Biochimique

Biochemical Properties

N-(4-Acetamidophenyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its function . This interaction is selective and reversible, making N-(4-Acetamidophenyl)indomethacin Amide a potent tool for studying the role of COX-2 in biochemical reactions .

Cellular Effects

The inhibition of COX-2 by N-(4-Acetamidophenyl)indomethacin Amide can have significant effects on cellular processes. By inhibiting COX-2, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(4-Acetamidophenyl)indomethacin Amide exerts its effects at the molecular level by binding to COX-2 and inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

N-(4-Acetamidophenyl)indomethacin Amide is involved in the metabolic pathway of COX-2 inhibition

Méthodes De Préparation

Voies de synthèse:: La préparation synthétique du WAY-267777 implique les étapes suivantes :

Dérivation de l'indométhacine : En partant de l'indométhacine, le groupe acétamidophényle est introduit par une réaction de substitution nucléophile.

Formation d'amide : La liaison amide est formée en faisant réagir le dérivé de l'indométhacine avec une amine appropriée (telle que l'acétamidophénylamine).

- Solvants : Les solvants couramment utilisés comprennent le dichlorométhane, le diméthylformamide (DMF) ou l'acétonitrile.

- Réactifs : Acétamidophénylamine, agents de couplage (par exemple, EDC/HOBt) et base (par exemple, triéthylamine).

- Température : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.

- Isolement : Le WAY-267777 peut être purifié par chromatographie sur colonne ou recristallisation.

Production industrielle:: Bien que les détails de la production à l'échelle industrielle soient propriétaires, la synthèse implique probablement une optimisation du rendement, de la possibilité de mise à l'échelle et de la rentabilité.

Analyse Des Réactions Chimiques

Le WAY-267777 subit diverses réactions chimiques :

Hydrolyse d'amide : En milieu acide ou basique, la liaison amide peut être hydrolysée pour régénérer l'indométhacine.

Oxydation : La partie indométhacine peut subir une oxydation (par exemple, par des peroxydes) pour former des composés apparentés.

Substitution : Le groupe acétamidophényle peut participer à des réactions de substitution nucléophile.

Produits majeurs :

WAY-267777 lui-même : Le produit souhaité.

Indométhacine : Le composé parent.

4. Applications de la recherche scientifique

Le WAY-267777 a des applications diverses :

Propriétés anti-inflammatoires : Comme l'indométhacine, il présente des effets anti-inflammatoires.

Recherche sur le cancer : Étudié pour ses propriétés anticancéreuses potentielles en raison de sa structure unique.

Neuroprotection : Certaines études suggèrent des effets neuroprotecteurs.

5. Mécanisme d'action

Inhibition de la COX : Comme l'indométhacine, le WAY-267777 inhibe probablement les enzymes cyclooxygénases (COX), réduisant ainsi la synthèse des prostaglandines.

Autres cibles : Il peut interagir avec des voies moléculaires supplémentaires.

Comparaison Avec Des Composés Similaires

WAY-262611 : Un autre agoniste de Wnt/β-caténine, distinct du WAY-267777.

Indométhacine : Le composé parent, dépourvu du groupe acétamidophényle.

Activité Biologique

N-(4-Acetamidophenyl)indomethacin amide, also referred to as N-4-AIA, is a synthetic derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound has gained attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This article delves into the biological activity of N-(4-Acetamidophenyl)indomethacin amide, highlighting its mechanisms, therapeutic potential, and comparative efficacy through various studies.

N-(4-Acetamidophenyl)indomethacin amide is characterized by its acetamidophenyl group which enhances its selectivity for COX-2 over COX-1. The molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of approximately 270.28 g/mol. The compound acts as a reversible inhibitor of COX-2, leading to a significant reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanism

- Selective Inhibition : N-4-AIA exhibits an IC50 value of 0.12 µM for COX-2 and shows minimal inhibition (>66 µM) for COX-1, indicating its high selectivity for COX-2 .

- Reversible Binding : The reversible nature of its binding allows for controlled therapeutic effects while minimizing adverse reactions associated with irreversible inhibitors .

Biological Activity and Therapeutic Applications

N-(4-Acetamidophenyl)indomethacin amide has demonstrated significant anti-inflammatory properties across various experimental models. Its selectivity for COX-2 makes it particularly advantageous in treating inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Anti-inflammatory Effects

In preclinical studies, N-4-AIA has shown promising results in reducing inflammation:

- Carrageenan-Induced Edema : In animal models, oral administration of N-4-AIA significantly reduced edema in the carrageenan-induced foot pad assay, showcasing its anti-inflammatory efficacy .

| Study Type | Model | Result |

|---|---|---|

| In vivo | Carrageenan-induced edema | Significant reduction in edema volume |

| In vitro | Recombinant COX enzymes | IC50 for COX-2: 0.12 µM; COX-1: >66 µM |

Comparative Analysis with Other Compounds

N-(4-Acetamidophenyl)indomethacin amide's unique profile allows it to be compared with other NSAIDs and COX inhibitors:

| Compound Name | Selectivity | Mechanism of Action | Notable Features |

|---|---|---|---|

| Indomethacin | Non-selective | Inhibits both COX-1 and COX-2 | Known for gastrointestinal side effects |

| N-(4-Hydroxyphenyl)indomethacin amide | Selective | Reversible COX-2 inhibitor | Hydroxyl group may enhance solubility |

| N-(4-Methylphenyl)indomethacin amide | Selective | Reversible COX-2 inhibitor | Methyl group may affect binding affinity |

| N-(4-Acetamidophenyl)indomethacin amide | Selective | Reversible COX-2 inhibitor | Minimized gastrointestinal complications |

Case Studies and Research Findings

Research has explored not only the anti-inflammatory properties but also potential antiviral activities associated with indomethacin derivatives:

- Antiviral Mechanisms : Indomethacin has been explored for its antiviral properties against SARS-CoV-2 and other viruses. It is suggested that indomethacin may exert effects independent of its COX-inhibitory activity .

- Cognitive Effects : A study indicated that indomethacin improved spatial memory in aging rats, suggesting potential neuroprotective effects that could be relevant for N-(4-acetamidophenyl)indomethacin amide as well .

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMUUPNNEPVQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399202 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261766-23-8 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.